BenchChemオンラインストアへようこそ!

Gallium;manganese

Permanent magnets Coercivity mechanism Rare-earth-free magnets

The gallium–manganese (Ga–Mn) binary system forms a family of intermetallic compounds exhibiting at least ten distinct intermediate phases, including MnGa, Mn₂Ga, Mn₃Ga, Mn₂Ga₅, and MnGa₄, with crystal structures ranging from tetragonal L1₀ and D0₂₂ to hexagonal D0₁₉ and cubic types. Unlike many transition-metal–gallium systems, Mn–Ga compounds display substantial magnetocrystalline anisotropy (7–10 Merg/cm³), high coercivity (up to 18.2 kOe at room temperature), elevated Curie temperatures (up to 798 K), and near-half-metallic spin polarization (88% at the Fermi level), all without requiring rare-earth elements or precious metals.

Molecular Formula GaMn
Molecular Weight 124.661 g/mol
Cat. No. B14715368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium;manganese
Molecular FormulaGaMn
Molecular Weight124.661 g/mol
Structural Identifiers
SMILES[Mn].[Ga]
InChIInChI=1S/Ga.Mn
InChIKeyVFLRPJJARDQRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium-Manganese Binary Intermetallic Compounds — Phase Diversity, Magnetic Properties, and Procurement Rationale


The gallium–manganese (Ga–Mn) binary system forms a family of intermetallic compounds exhibiting at least ten distinct intermediate phases, including MnGa, Mn₂Ga, Mn₃Ga, Mn₂Ga₅, and MnGa₄, with crystal structures ranging from tetragonal L1₀ and D0₂₂ to hexagonal D0₁₉ and cubic types [1]. Unlike many transition-metal–gallium systems, Mn–Ga compounds display substantial magnetocrystalline anisotropy (7–10 Merg/cm³), high coercivity (up to 18.2 kOe at room temperature), elevated Curie temperatures (up to 798 K), and near-half-metallic spin polarization (88% at the Fermi level), all without requiring rare-earth elements or precious metals [2]. These properties position Mn–Ga alloys as candidates for spintronic thin-film electrodes, rare-earth-free permanent magnets, and specialized neutron-scattering reference materials.

Why Mn–Ga Alloys Cannot Be Interchanged with Other Mn-Based or Ga-Based Intermetallics — Stoichiometric Sensitivity and Phase-Specific Functionality


Binary Mn–Ga compounds are not commodity alloys; their magnetic and electronic properties are exquisitely sensitive to both Mn:Ga atomic ratio and crystal structure. For instance, Mn₂Ga₅, Mn₂Ga, and Mn₃Ga exhibit coercivities of 12.0, 12.0, and 13.4 kOe, saturation magnetizations of 183, 342, and 151 emu/cm³, and Curie temperatures of 435, 697, and 798 K, respectively — a threefold variation in magnetization and nearly twofold variation in TC within a single binary system [1]. Even within the Mn₃₋ₓGa series, reducing Mn content from x→0 (Mn₃Ga) to x→1 (Mn₂Ga) increases the energy product from 10.1 to 61.6 kJ/m³ while shifting the average magnetic moment per atom from 0.26 μB to 0.47 μB [2]. Consequently, substituting a generic "manganese gallium alloy" without precise stoichiometric and phase specification will yield unpredictable device performance. The following quantitative evidence defines exactly where specific Mn–Ga compositions differentiate from their closest analogs.

Quantitative Differentiation Evidence for Gallium-Manganese Compounds — Head-to-Head Data vs. Closest Analogs


Stoichiometry-Tunable Coercivity from 7.2 to 18.2 kOe at Room Temperature — A Continuous Tuning Range Unavailable in MnAl or FePt

The D0₂₂ MnₓGa phase family achieves room-temperature coercivity values continuously tunable from 7.2 kOe at low Mn content (x = 1.8) to 18.2 kOe at high Mn content (x = 3.0) by adjusting the Mn:Ga ratio alone [1]. In contrast, the closest structural analog L1₀-MnAl reaches a maximum coercivity of approximately 5 kOe under optimized processing conditions, while nanostructured MnₓGa films have demonstrated coercive fields as high as μ₀HC = 2.5 T (≈25 kOe) when fabricated with 50–100 nm nanoscale particles — an order of magnitude larger than in well-ordered epitaxial film counterparts and bulk materials [2]. This stoichiometric tunability is not accessible in FePt, where coercivity is primarily controlled by grain size and ordering parameter rather than composition.

Permanent magnets Coercivity mechanism Rare-earth-free magnets

Perpendicular Magnetic Anisotropy of 14.7 Merg/cm³ in 5 nm L1₀-MnGa Films — Comparable to FePt Without Platinum Cost

Ultrathin L1₀-Mn₁.₆₇Ga films (5 nm thickness) grown on GaAs(001) by molecular-beam epitaxy achieve a perpendicular magnetic anisotropy constant Ku of 14.7 Merg/cm³, decreasing to 8.58 Merg/cm³ at 2 nm thickness [1]. First-principles calculations demonstrate that the anisotropy energy of MnGa is comparable to that of FePd and approaches that of FePt, despite MnGa lacking heavy-element spin-orbit coupling — instead leveraging an electronic structure intrinsically favorable for uniaxial anisotropy [2]. By contrast, FePt derives its high Ku (10–50 Merg/cm³) from the strong spin-orbit interaction of platinum, making FePt roughly 3–5× more expensive in raw material cost per unit volume. Co/Pt multilayers similarly depend on precious-metal content.

Perpendicular magnetic anisotropy Spintronics Thin film magnetism

88% Spin Polarization at Fermi Energy in Mn₃Ga — Near-Half-Metallic Ferrimagnetism for STT-MRAM Electrodes

The tetragonal D0₂₂ phase of Mn₃Ga exhibits a calculated spin polarization of 88% at the Fermi energy, classifying it as a nearly half-metallic ferrimagnet — a property essential for high tunnel magnetoresistance (TMR) in magnetic tunnel junctions [1]. The material displays an energy product of Hc × Br = 52.5 kJ/m³, a low saturation magnetization of ~0.25 μB/atom at 5 K (ferrimagnetic compensation), and a Curie temperature above 730 K [1]. For comparison, the widely studied quaternary Heusler compound Co₂MnSi exhibits a minority band gap of 0.5 eV and is considered a benchmark half-metal, yet requires four elements and precise stoichiometric control [2]. Mn₃Ga achieves comparable spin polarization in a simpler binary system, reducing fabrication complexity for tunnel junction integration.

Half-metallic ferrimagnet Spin polarization STT-MRAM

Ultra-Low Gilbert Damping α = 0.008 in L1₀-MnGa — Enabling Low-Current Magnetization Switching vs. Conventional Ferromagnets

L1₀-ordered MnGa films exhibit a Gilbert damping constant α of 0.008, as measured by ferromagnetic resonance, with the D0₂₂ Mn₂.₁₂Ga phase showing a slightly higher value of α = 0.012 [1]. This is among the lowest damping values reported for perpendicularly magnetized thin-film materials [2]. For comparison, conventional perpendicular anisotropy materials such as CoFeB/MgO exhibit α ≈ 0.004–0.015, while Co/Pt multilayers typically show α ≈ 0.02–0.05, and (Ga,Mn)As diluted magnetic semiconductors exhibit α ≈ 0.01–0.03. Low damping directly reduces the critical current density required for spin-transfer-torque (STT) magnetization switching, where Jc ∝ α.

Gilbert damping Spin-torque oscillators Magnetization dynamics

Mn₆₆Ga₃₄ 'Zero Alloy' — Unique Null Neutron Scattering Matrix for Direct Concentration–Concentration Structure Factor Measurement

At the specific composition Mn₆₆Ga₃₄ (66 at% Mn, 34 at% Ga), the linear combination of neutron scattering lengths weighted by atomic composition vanishes, creating a 'null matrix alloy' in which the measured total structure factor S(q) directly yields the concentration–concentration structure factor SCC(q) without interference from number-density partial structure factors [1]. This property is unique to the Mn–Ga binary system among Mn-polyvalent metal alloys at this accessible temperature (1050 °C liquid state). The closest known zero-alloy compositions are Mn₆₉Ge₃₁ (980 °C) and Mn₆₀Sb₄₀ (950 °C), but neither provides the same combination of temperature window and neutron contrast cancellation efficiency [2]. No other Mn-based binary alloy offers this capability at comparable experimental conditions.

Neutron diffraction Zero alloy Short-range order

Curie Temperature >770 K in Mn₃Ga — 4.5× Higher Than (Ga,Mn)As Diluted Magnetic Semiconductor

The Curie temperature of tetragonal Mn₃Ga exceeds 770 K (with onset of structural transformation to hexagonal D0₁₉ phase observed near this temperature) [1], while Mn₂Ga exhibits TC ≈ 697 K [2]. This is approximately 4.5× higher than the prototypical diluted magnetic semiconductor (Ga,Mn)As, which operates only up to ~170 K [3]. Even among Mn-based permanent magnet candidates, Mn₃Ga's TC substantially exceeds that of MnBi (TC ≈ 633 K) and MnAl (TC ≈ 650 K). The high TC of Mn–Ga compounds originates from the strong Mn–Mn exchange coupling in the ordered intermetallic structure, rather than the carrier-mediated ferromagnetism that limits (Ga,Mn)As to cryogenic operation.

Curie temperature Thermal stability Diluted magnetic semiconductor

High-Impact Application Scenarios for Gallium-Manganese Compounds — Driven by Quantitative Differentiation Evidence


Perpendicular Magnetic Tunnel Junction Electrodes for STT-MRAM — Leveraging 88% Spin Polarization and α = 0.008 Damping

The combination of near-half-metallic spin polarization (88%), perpendicular magnetic anisotropy (Ku up to 14.7 Merg/cm³), and ultra-low Gilbert damping (α = 0.008) makes L1₀-MnGa and D0₂₂-Mn₃Ga films prime candidates for p-MTJ electrode layers in next-generation STT-MRAM cells [1]. Unlike CoFeB/MgO stacks that require interface-induced perpendicular anisotropy, MnGa's intrinsic PMA persists in ultrathin films down to 2 nm, enabling cell scaling below 20 nm node dimensions. The low saturation magnetization of Mn₃Ga (~0.25 μB/atom) reduces dipolar coupling between neighboring cells, a critical advantage for high-density arrays. MnGa-based fully perpendicular MTJs with ultrathin Co₂MnSi interlayers have already been demonstrated, confirming integration feasibility [2].

Rare-Earth-Free Permanent Magnets for High-Temperature Environments — Exploiting TC > 770 K and Tunable Coercivity up to 18.2 kOe

With Curie temperatures exceeding 770 K and room-temperature coercivity tunable from 7.2 to 18.2 kOe via Mn:Ga stoichiometry, MnₓGa alloys address the growing demand for rare-earth-free permanent magnets capable of operating above 200 °C — a regime where NdFeB magnets suffer irreversible flux loss [1]. Mn₃Ga's energy product of 52.5 kJ/m³ (≈6.6 MGOe) places it between ferrite (≈4 MGOe) and AlNiCo (≈5–8 MGOe), but with substantially higher coercivity than AlNiCo and better temperature stability than ferrite. Nanostructured MnGa films have demonstrated energy products approaching 23.65 MGOe in theoretical calculations, indicating significant headroom for process optimization [2]. This positions Mn–Ga as a strategic material for sensor magnets, actuators, and small motors in automotive and aerospace thermal environments.

Null-Matrix Alloy for Liquid-State Neutron Diffraction Studies of Chemical Ordering — Mn₆₆Ga₃₄ as an Irreplaceable Reference Material

The Mn₆₆Ga₃₄ zero alloy is uniquely positioned as a neutron scattering reference standard for investigating chemical short-range order in liquid metallic systems [1]. Because the neutron scattering lengths of Mn (−3.73 fm) and Ga (+7.29 fm) cancel exactly at 66:34 atomic ratio, the measured diffraction pattern directly reveals the concentration–concentration partial structure factor SCC(q) without contamination from number-density correlations. This capability is invaluable for testing theoretical models of liquid alloy thermodynamics and for calibrating interatomic potentials used in molecular dynamics simulations. The liquid state at 1050 °C is experimentally accessible with standard high-temperature furnaces, making Mn₆₆Ga₃₄ a practical reference for neutron scattering beamlines worldwide. Alternative zero alloys (e.g., Ti–Zr) operate at different q-ranges and temperatures, making Mn₆₆Ga₃₄ essential for studies of 3d-transition-metal–polyvalent-metal liquid alloys.

Spin-Torque Nano-Oscillators with Low Critical Current — Enabled by α = 0.008 and High Spin Polarization in a Single Binary Layer

Spin-torque nano-oscillators (STNOs) require materials with simultaneously low Gilbert damping (to minimize threshold current), high spin polarization (to maximize torque efficiency), and perpendicular magnetic anisotropy (to enable large-amplitude precession). L1₀-MnGa achieves all three in a single binary compound: α = 0.008, spin polarization >70%, and Ku = 14.7 Merg/cm³ [1]. This eliminates the need for complex multilayer stacks (e.g., Co/Pt or Co/Pd) that are typical in STNO designs but introduce interfacial damping contributions. The ultralow damping directly translates to reduced power consumption and narrower oscillation linewidth, critical for RF signal generation and neuromorphic computing applications. The binary nature of MnGa also simplifies thin-film deposition process control compared to quaternary Heusler compounds such as Co₂MnSi or Co₂FeAl.

Quote Request

Request a Quote for Gallium;manganese

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.